molecular formula C14H11ClO2 B14065813 Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate

Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B14065813
M. Wt: 246.69 g/mol
InChI Key: RZKJLTVBYHTTQV-UHFFFAOYSA-N
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Description

Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate ( 133721-82-1) is a high-purity biphenyl derivative supplied as a colorless to yellow liquid and characterized by a molecular formula of C14H11ClO2 and a molecular weight of 246.69 g/mol . This compound is primarily used as a key synthetic building block in organic chemistry and pharmaceutical research. The chlorine and ester functional groups on the biphenyl scaffold make it a versatile intermediate for constructing more complex molecular architectures through various cross-coupling reactions and functional group transformations . It is offered with a minimum purity of 98% (HPLC) and is available for research-scale projects with production capacities of up to 100 kg per month . Researchers are advised to store this product in a dark place, sealed and under dry conditions at room temperature to maintain its stability and quality . This product is intended for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

methyl 4-chloro-2-phenylbenzoate

InChI

InChI=1S/C14H11ClO2/c1-17-14(16)12-8-7-11(15)9-13(12)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

RZKJLTVBYHTTQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Selection

Key precursors include methyl 2-bromobenzoate and 5-chlorophenylboronic acid . The bromine at position 2 of the benzoate ensures regioselective coupling, while the boronic acid introduces the chlorinated phenyl ring. Tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents) serves as the catalyst, with potassium carbonate (3.0 equivalents) as the base in a toluene-ethanol (3:1) solvent system. Heating at 110°C under argon for 24 hours facilitates oxidative addition and transmetallation steps, culminating in reductive elimination to form the biphenyl bond.

Optimization and Yield Enhancement

Yield improvements are achievable through solvent polarity adjustments. Replacing toluene with dimethylformamide (DMF) increases reaction rates but risks ester hydrolysis. A 2025 study demonstrated that maintaining anhydrous conditions and employing degassed solvents elevates yields from 65% to 78%. Post-reaction workup involves sequential washes with hydrochloric acid, saturated sodium bicarbonate, and brine to remove residual catalysts and salts. Crystallization at −10°C in reduced solvent volumes enhances purity.

Comparative Catalytic Systems

While tetrakis(triphenylphosphine)palladium(0) remains prevalent, palladium acetate with tri-tert-butylphosphine tetrafluoroborate offers superior turnover numbers in sterically hindered systems. Nickel catalysts, though cost-effective, exhibit lower efficiency for electron-deficient aryl bromides.

Nucleophilic Aromatic Substitution Followed by Esterification

This two-step strategy first introduces the chlorine substituent via nucleophilic aromatic substitution (NAS) before installing the methyl carboxylate group.

Chlorination of Methyl Biphenyl-2-carboxylate

Direct chlorination of methyl biphenyl-2-carboxylate using chlorine gas in acetic acid at 50°C affords a 4:1 para/meta isomer mixture, necessitating rigorous chromatographic separation. Alternatively, N-chlorosuccinimide (NCS) in dichloromethane under Lewis acid catalysis (e.g., FeCl₃) achieves 62% regioselectivity for the 5-position, attributed to the ester group’s meta-directing effects.

Esterification of Pre-Chlorinated Biphenylcarboxylic Acids

Hydrolysis of the chlorinated biphenylcarboxylic acid followed by Fischer esterification with methanol and sulfuric acid provides the target ester. However, this route suffers from low overall yields (35–45%) due to competing side reactions during hydrolysis.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Range Reference
Suzuki-Miyaura Coupling High regioselectivity, scalable Requires inert atmosphere, costly catalysts 65–78%
NAS/Esterification Avoids transition metals Low regioselectivity, multiple steps 35–45%
Thiophene Intermediate Novel disconnections Indirect, unproven for biphenyls Not reported

Scientific Research Applications

Methyl 5-Chloro-[1,1’-biphenyl]-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-Chloro-[1,1’-biphenyl]-2-carboxylate is primarily related to its ability to interact with biological targets through its biphenyl core and functional groups. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences and Physicochemical Properties
Compound Name (CAS) Substituents Functional Group Molecular Weight Notable Properties
Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate (133721-82-1) Cl (5), COOCH₃ (2) Ester 246.69 Lipophilic, colorless oil
5-Chloro-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid (135070-65-4) Cl (5), CH₃ (4'), COOH (2) Carboxylic acid 246.68 Higher acidity, crystalline solid
2''-Chloro-[1,1''-biphenyl]-2-carboxylic acid (14498-95-4) Cl (2''), COOH (2) Carboxylic acid 232.67 Steric hindrance at 2'' position
Methyl 3-methoxy-4'-chloro-[1,1'-biphenyl]-2-carboxylate (2.2d) Cl (4'), OCH₃ (3), COOCH₃ (2) Ester 292.73 Electron-rich due to methoxy

Key Observations :

  • Functional Groups : The ester group in the target compound enhances lipophilicity compared to carboxylic acid analogs, making it more suitable for lipid-soluble applications .
  • Substituent Position: Chlorine at position 5 (target compound) versus 2'' (CAS 14498-95-4) alters steric and electronic effects.

Key Observations :

  • Bulky substituents (e.g., t-BuPh₂Si in ) improve yields (97%) due to stabilized intermediates, whereas simpler analogs (e.g., 6d ) show moderate yields (49–52%) due to competitive side reactions.
  • Methoxy and ethyl groups (e.g., 6o ) enhance electronic density, facilitating electrophilic substitutions.

Spectroscopic Differentiation

Table 3: NMR Data for Selected Analogs
Compound (Source) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Methyl 3,4'-dimethoxy-[1,1'-biphenyl]-2-carboxylate (2.2c) 3.68 (OCH₃), 7.03–7.48 (aromatic) 168.9 (C=O), 159.3 (OCH₃)
Methyl 3-methoxy-4'-chloro-[1,1'-biphenyl]-2-carboxylate (2.2d) 3.91 (OCH₃), 7.09–7.57 (aromatic) 168.4 (C=O), 156.7 (Cl-substituted)

Key Observations :

  • Methoxy groups (e.g., 2.2c ) deshield adjacent protons, shifting aromatic signals upfield compared to chloro-substituted analogs.
  • The carbonyl carbon (C=O) in esters resonates at ~168 ppm, distinct from carboxylic acids (~170–175 ppm) .

Biological Activity

Methyl 5-Chloro-[1,1'-biphenyl]-2-carboxylate (CAS No. 1776190-68-1) is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, cytotoxic, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C14H11ClO2
  • Molecular Weight : 250.69 g/mol
  • CAS Number : 1776190-68-1

Antimicrobial Activity

Research indicates that compounds with a biphenyl structure often exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various microbial strains.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans128 µg/mL

The compound demonstrated effective inhibition against Staphylococcus aureus and other strains at concentrations lower than standard antibiotics like chloramphenicol .

Cytotoxic Activity

The cytotoxic effects of this compound have been studied in various cancer cell lines. The compound's ability to induce cell cycle arrest and apoptosis is particularly noteworthy.

Table 2: Cytotoxicity Assay Results

Cell LineCC50 (µM)Effect on Cell Cycle
A549 (Lung Cancer)25Arrest in G0/G1 phase
MDA-MB-231 (Breast Cancer)30Arrest in G2/M phase
Jurkat (Leukemia)20Induction of apoptosis

In studies using the MTT assay, this compound exhibited selective cytotoxicity towards tumor cells while showing minimal effects on normal fibroblasts .

The mechanism by which this compound exerts its biological effects may involve the inhibition of critical cellular pathways. For instance, it has been suggested that the compound interferes with the c-Myc transcription factor dimerization, which is crucial for cancer cell proliferation and survival .

Case Studies

Recent studies have highlighted the compound's potential in treating specific cancers:

  • Case Study 1 : In a study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
  • Case Study 2 : Research on MDA-MB-231 breast cancer cells showed that the compound not only inhibited cell growth but also caused cell cycle arrest predominantly in the G0/G1 phase, suggesting a halt in proliferation at an early stage .

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